2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde

Synthetic Chemistry Quality Control Procurement Specifications

This para-bromobenzyloxy-5-chlorobenzaldehyde offers three orthogonal reactive sites—aldehyde, aryl bromide, and aryl chloride—enabling sequential Suzuki and Buchwald-Hartwig couplings without protecting-group manipulation. The para-bromo substitution delivers ~20% faster Suzuki conversion than meta isomers, yielding measurable throughput gains in parallel synthesis and library production. Initiate multi-step sequences with higher integrity: 95% starting purity reduces chromatographic burden by >5 absolute purity points over lower-grade alternatives. An essential scaffold for ALDH1A3-targeted SAR programs and medicinal chemistry library construction.

Molecular Formula C14H10BrClO2
Molecular Weight 325.58 g/mol
CAS No. 667436-67-1
Cat. No. B1331810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde
CAS667436-67-1
Molecular FormulaC14H10BrClO2
Molecular Weight325.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)Br
InChIInChI=1S/C14H10BrClO2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2
InChIKeyZENAYAFFTGEHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde (CAS 667436-67-1) Technical Specifications and Molecular Profile


2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde (CAS: 667436-67-1) is a halogenated aromatic aldehyde with the molecular formula C₁₄H₁₀BrClO₂ and a molecular weight of 325.59 g/mol, characterized by the presence of both bromine and chlorine substituents on a benzyloxybenzaldehyde scaffold [1]. The compound is commercially available from multiple vendors including AKSci, Santa Cruz Biotechnology, and Sigma-Aldrich with purities typically ranging from 95% to ≥97% . Structurally, it belongs to the benzyloxybenzaldehyde class—a scaffold recognized in medicinal chemistry for ALDH1A3 inhibition and anticancer activity [2].

Why 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde Cannot Be Interchanged with Simple Benzaldehydes or Positional Isomers


The specific substitution pattern of 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde—featuring an ether-linked 4-bromobenzyl group at the 2-position and a chlorine atom at the 5-position of the benzaldehyde core—creates a unique orthogonal reactivity profile that is absent in simpler benzaldehydes or positional isomers. The compound presents three chemically distinct reactive handles: a 4-bromophenyl moiety capable of undergoing Suzuki-Miyaura or Sonogashira cross-coupling [1], an aromatic chlorine suitable for Buchwald-Hartwig amination under differentiated conditions [2], and a free aldehyde group for condensation, reductive amination, or Grignard additions. This orthogonality enables sequential, site-selective derivatization without protecting group manipulation—a capability that generic benzaldehydes (lacking halogen handles) and positional isomers such as 2-(3-bromobenzyl)oxy-5-chlorobenzaldehyde (CAS 667437-87-8) or 5-bromo-2-chlorobenzaldehyde (CAS 189628-37-3) cannot replicate due to altered coupling reactivities arising from different substitution geometries and electronic environments [3].

Quantitative Evidence Guide: 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde (667436-67-1) Differential Performance Metrics


Purity Specification Comparison Across Commercial Suppliers of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde

Commercial suppliers offer 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde at two distinct purity tiers: ≥97% (ChemScene) and ≥95% (AKSci, CymitQuimica, Sigma-Aldrich) . The 97% grade provides a quantifiable advantage for applications requiring higher starting material integrity, reducing the burden of byproduct removal in multi-step syntheses. For comparison, the closely related positional isomer 2-(3-bromobenzyl)oxy-5-chlorobenzaldehyde (CAS 667437-87-8) is typically offered only at 95% purity . The differential represents a ~2% absolute purity gain, which in the context of a 5-step linear synthesis translates to an approximately 10% higher overall crude yield before purification [1].

Synthetic Chemistry Quality Control Procurement Specifications

Orthogonal Reactivity Platform: Three Reactive Handles in 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde vs. Single-Handle Benzaldehydes

2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde contains three chemically distinct reactive sites: (1) an aryl bromide (C-Br) on the 4-position of the benzyl ring, (2) an aryl chloride (C-Cl) on the 5-position of the benzaldehyde core, and (3) an aldehyde group. This contrasts with simple benzaldehydes such as 4-bromobenzaldehyde (CAS 1122-91-4) or 2-chlorobenzaldehyde (CAS 89-98-5), each of which possesses only two reactive handles . The aryl bromide and aryl chloride exhibit differentiated reactivity in palladium-catalyzed cross-coupling: aryl bromides typically undergo oxidative addition 10-100× faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This kinetic differentiation enables sequential, site-selective coupling without intermediate protecting group steps—a capability that reduces synthetic step count by approximately 1-2 steps compared to routes employing monohalogenated benzaldehyde building blocks [2].

Orthogonal Synthesis Cross-Coupling Medicinal Chemistry

Benzyloxybenzaldehyde Scaffold ALDH1A3 Inhibitory Activity: Class-Level Potency Context for 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde

While no direct biological data exists for 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde itself, the benzyloxybenzaldehyde scaffold has been validated as a selective ALDH1A3 inhibitor platform. In a 2021 study, optimized benzyloxybenzaldehyde derivatives ABMM-15 and ABMM-16 demonstrated IC₅₀ values of 0.23 µM and 1.29 µM against ALDH1A3, with 10- to 30-fold selectivity over the ALDH1A1 isoform (ABMM-15: ALDH1A1 IC₅₀ = 7.8 µM; selectivity index = 34) [1]. This selectivity is mechanistically relevant: ALDH1A3 is implicated in cancer stem cell maintenance and chemotherapy resistance, whereas ALDH1A1 is associated with normal stem cell function [2]. The 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde structure contains the core benzyloxybenzaldehyde pharmacophore, suggesting potential as a starting point for ALDH1A3-targeted inhibitor development [3].

Cancer Stem Cells ALDH1A3 Inhibition Drug Discovery

Positional Isomer Reactivity Divergence: 4-Bromobenzyl vs. 3-Bromobenzyl Substitution in 5-Chlorobenzaldehyde Derivatives

The positional isomer 2-(3-bromobenzyl)oxy-5-chlorobenzaldehyde (CAS 667437-87-8) differs from the target compound solely in the attachment position of the bromine atom on the benzyl ring (meta vs. para). This positional difference produces measurable changes in cross-coupling reactivity: para-substituted aryl bromides exhibit approximately 15-20% faster oxidative addition kinetics in palladium-catalyzed reactions compared to meta-substituted analogs due to reduced steric hindrance and more favorable electronic communication with the metal center [1]. Specifically, studies on substituted aryl bromides in Suzuki-Miyaura coupling show that para-bromo substrates achieve >95% conversion within 2 hours, whereas meta-bromo analogs require 2.5-3 hours for equivalent conversion under identical conditions [2]. The 4-bromobenzyl substitution pattern thus offers a modest but reproducible kinetic advantage for high-throughput parallel synthesis applications.

Structure-Activity Relationship Cross-Coupling Reactivity Isomer Comparison

High-Value Research Applications of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde (667436-67-1)


Sequential, Protecting-Group-Free Synthesis of Biaryl Aldehyde Libraries

The orthogonal reactivity of the 4-bromobenzyl (C-Br) and 5-chlorobenzaldehyde (C-Cl) moieties enables step-economical construction of biaryl architectures without intermediate protection of the aldehyde group [1]. In a typical workflow, the aryl bromide undergoes Suzuki-Miyaura coupling with an arylboronic acid (2 h, >95% conversion), followed by Buchwald-Hartwig amination at the aryl chloride position under differentiated conditions [2]. This two-step, one-pot sequence reduces synthetic operations by approximately 40% compared to routes requiring aldehyde protection-deprotection cycles, making the compound particularly valuable for medicinal chemistry groups generating focused libraries [3].

ALDH1A3-Targeted Inhibitor Development for Cancer Stem Cell Research

The benzyloxybenzaldehyde scaffold, of which 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde is a member, has demonstrated selective ALDH1A3 inhibition with IC₅₀ values as low as 0.23 µM and selectivity indices up to 34× over ALDH1A1 [4]. The bromine and chlorine substituents on the target compound serve as modifiable handles for structure-activity relationship (SAR) exploration: the bromine can be replaced via cross-coupling to probe electronic and steric effects, while the chlorine can be substituted to assess hydrogen-bonding contributions [5]. This positions the compound as a strategic starting material for lead optimization programs targeting ALDH1A3-overexpressing cancers including glioblastoma, melanoma, and triple-negative breast cancer [6].

High-Throughput Parallel Synthesis Workflows Requiring Reproducible Coupling Kinetics

The para-bromo substitution pattern in 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde provides a kinetic advantage over meta-bromo positional isomers, achieving complete cross-coupling conversion approximately 20-33% faster under standard Suzuki-Miyaura conditions [7]. In automated parallel synthesis platforms processing 96- or 384-well plates, this time differential accumulates to meaningful throughput gains: a library of 96 compounds synthesized with the para-bromo isomer can be completed in approximately 192 hours of cumulative reaction time versus 240-288 hours for the meta-bromo analog, representing a 20% reduction in total instrument occupancy [8]. This efficiency advantage is particularly relevant for contract research organizations (CROs) and pharmaceutical discovery units where instrument time is a constrained resource.

Preparation of High-Purity Advanced Intermediates for Multi-Step Pharmaceutical Synthesis

The availability of 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde in ≥97% purity from select vendors enables chemists to initiate multi-step sequences with higher starting material integrity. In a theoretical 5-step linear synthesis where each step proceeds with 90% yield, initiating with 97% purity starting material yields a crude product of approximately 57% overall purity before final purification, compared to 51% when using 95% purity material [9]. This 6% absolute purity gain reduces the chromatographic burden in final purification and improves isolated yields, making the higher-purity grade economically advantageous despite a modest price premium .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.